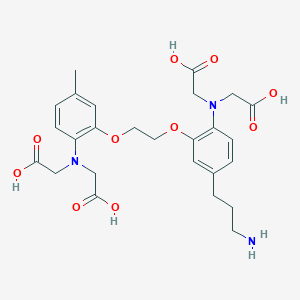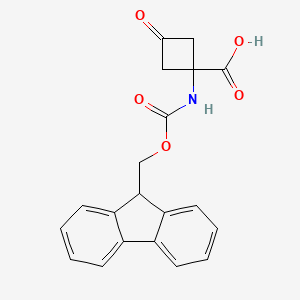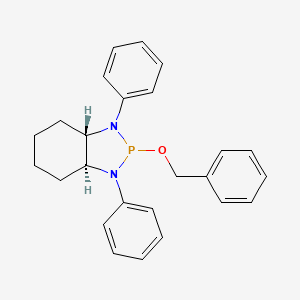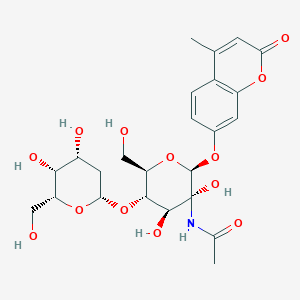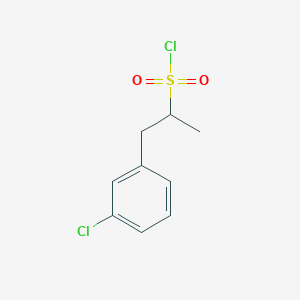
1-(3-Chlorophenyl)propane-2-sulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Chlorophenyl)propane-2-sulfonyl chloride is an organic compound characterized by the presence of a chlorophenyl group attached to a propane-2-sulfonyl chloride moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(3-Chlorophenyl)propane-2-sulfonyl chloride can be synthesized through several methods. One common approach involves the reaction of 3-chlorophenylpropane with chlorosulfonic acid under controlled conditions. The reaction typically requires a solvent such as dichloromethane and is carried out at low temperatures to prevent side reactions .
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of advanced catalytic systems to enhance yield and purity. Photocatalysis using potassium poly(heptazine imide) has been explored for the selective synthesis of sulfonyl chlorides .
Chemical Reactions Analysis
Types of Reactions: 1-(3-Chlorophenyl)propane-2-sulfonyl chloride undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, zirconium tetrachloride, and N-chlorosuccinimide are commonly used.
Solvents: Dichloromethane, ethyl acetate, and hexane are frequently employed.
Major Products:
Sulfonyl Chlorides: Formed through oxidation reactions.
Substituted Aromatics: Resulting from electrophilic aromatic substitution reactions.
Scientific Research Applications
1-(3-Chlorophenyl)propane-2-sulfonyl chloride has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(3-Chlorophenyl)propane-2-sulfonyl chloride involves its reactivity as an electrophile. The sulfonyl chloride group is highly reactive towards nucleophiles, facilitating various substitution reactions. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile .
Comparison with Similar Compounds
Isopropylsulfonyl chloride: Shares the sulfonyl chloride functional group but differs in the alkyl chain structure.
1-Propanesulfonyl chloride: Similar in structure but lacks the chlorophenyl group.
Uniqueness: 1-(3-Chlorophenyl)propane-2-sulfonyl chloride is unique due to the presence of the chlorophenyl group, which imparts distinct reactivity and potential for diverse applications compared to other sulfonyl chlorides .
Properties
Molecular Formula |
C9H10Cl2O2S |
|---|---|
Molecular Weight |
253.14 g/mol |
IUPAC Name |
1-(3-chlorophenyl)propane-2-sulfonyl chloride |
InChI |
InChI=1S/C9H10Cl2O2S/c1-7(14(11,12)13)5-8-3-2-4-9(10)6-8/h2-4,6-7H,5H2,1H3 |
InChI Key |
IVBMWYWQDSPSIR-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC1=CC(=CC=C1)Cl)S(=O)(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


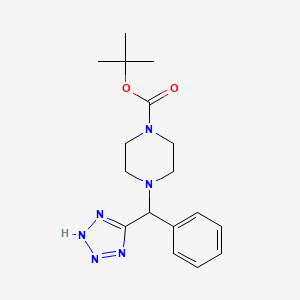
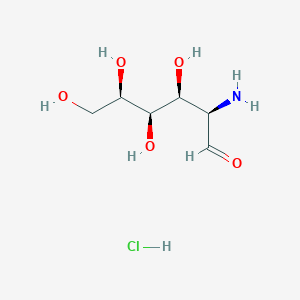
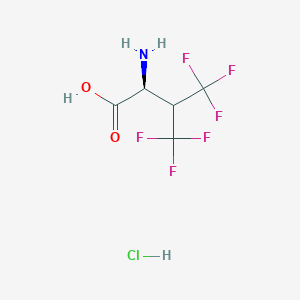
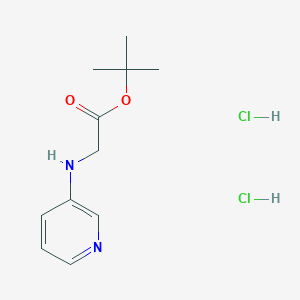
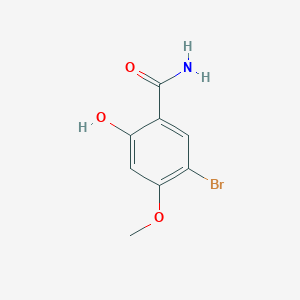
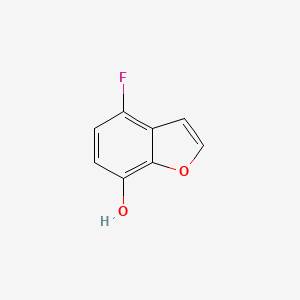
![1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(methoxymethyl)oxolan-2-yl]-2,4-dioxopyrimidine-5-carboxamide](/img/structure/B12842615.png)
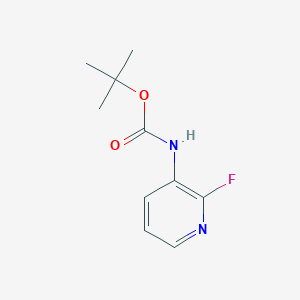
![2-Bromo-6-chlorothiazolo[4,5-b]pyridine](/img/structure/B12842624.png)
